5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid
Overview
Description
Synthesis Analysis
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Molecular Structure Analysis
The crystal structure of a similar compound, 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl), has been studied . The structure is triclinic with a = 8.3683 (3) Å, b = 9.1873 (3) Å, c = 11.3782 (4) Å, α = 96.553 (1)°, β = 108.368 (1)°, γ = 92.429 (1)°, V = 821.94 (5) Å3, Z = 2, Rgt (F) = 0.0450, wRref (F2) = 0.1175, T = 170 K .Chemical Reactions Analysis
The compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol.Scientific Research Applications
- Field : Quantum Chemistry
- Application Summary : The compound has been used in the study of spectroscopic properties using FT-IR, NMR, and UV techniques and quantum chemical methods at different levels of theory .
- Methods : The compound was synthesized by the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine. Quantum chemical calculations were performed using density functional theory (DFT) method with the CAM-B3LYP functional and 6-31G (d, p) basis set .
- Results : The computation results showed good correlations with the experimental data. The vibrational assignments and the potential energy distribution (PED) were calculated using the GAR2PED software .
Quantum Mechanical Study and Spectroscopic Properties Analysis
- Preparation of Apixaban
- Field : Pharmaceutical Chemistry
- Application Summary : The compound is used in the synthesis of Apixaban, a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The result is the production of Apixaban, a drug used to prevent blood clots in people who have had a recent heart attack or who have atrial fibrillation .
- Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of novel 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety attached to the piperidone nitrogen atom .
- Methods : The compound was synthesized by crotonic condensation of aromatic aldehydes with diethyl[(4-oxopiperidin-1-yl)(aryl)methyl]phosphonates in the presence of LiClO4/Et3N system or acetonitrile solution of boron trifluoride etherate .
- Results : The synthesized phosphonate derivatives of 3,5-bis(arylidene)-4-piperidone series displayed inhibitory properties toward RD, PC3, HCT116, and MCF7 human cancer cell lines with IC50 values in the range of 2.5–8.5 μM .
- Field : Pharmaceutical Chemistry
- Application Summary : The compound is used in the preparation of a crystalline Form N-1 of apixaban .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The result is the production of a crystalline Form N-1 of apixaban .
Synthesis of Antitumor Properties
Preparation of Crystalline Form N-1 of Apixaban
Safety And Hazards
properties
IUPAC Name |
5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-8-4-6-11(7-5-8)9(13)2-1-3-10(14)15/h1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPYFNZTQRPFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375175 | |
Record name | N-(4-Piperidone)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid | |
CAS RN |
675602-62-7 | |
Record name | δ,4-Dioxo-1-piperidinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Piperidone)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675602-62-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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